molecular formula C10H7BrFN B1528381 6-Bromo-8-fluoro-2-methylquinoline CAS No. 958650-94-7

6-Bromo-8-fluoro-2-methylquinoline

Cat. No.: B1528381
CAS No.: 958650-94-7
M. Wt: 240.07 g/mol
InChI Key: CCDCMJSFJPFQMI-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-2-methylquinoline is a halogenated quinoline derivative characterized by the presence of bromine and fluorine atoms on its aromatic ring structure. Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring, and their derivatives are widely studied for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Fluorination: The compound can be synthesized by sequentially introducing bromine and fluorine atoms onto the quinoline ring. This typically involves halogenation reactions under controlled conditions.

  • Friedländer Synthesis: This classical method involves the condensation of an o-aminoaryl ketone with a carbonyl compound to form the quinoline core, followed by halogenation steps to introduce bromine and fluorine atoms.

Industrial Production Methods: Industrial synthesis of this compound often employs continuous flow reactors and advanced halogenation techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in scaling up the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as quinone derivatives.

  • Reduction: Reduction reactions can convert the halogenated quinoline to its corresponding hydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the halogenated positions, leading to the formation of different substituted quinolines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents such as sodium hydroxide (NaOH) and various nucleophiles are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinone derivatives, hydroquinones.

  • Reduction Products: Hydroquinoline derivatives.

  • Substitution Products: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-Bromo-8-fluoro-2-methylquinoline is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds. Industry: The compound is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 6-Bromo-8-fluoro-2-methylquinoline exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes or inhibit specific enzymes. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

  • 6-Bromo-2-methylquinoline: Lacks the fluorine atom.

  • 6-Fluoro-2-methylquinoline: Lacks the bromine atom.

  • 2-Methylquinoline: No halogen atoms.

Uniqueness: The presence of both bromine and fluorine atoms on the quinoline ring makes 6-Bromo-8-fluoro-2-methylquinoline unique, as it combines the reactivity of both halogens, potentially leading to diverse chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

6-bromo-8-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDCMJSFJPFQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Fluoro-4-bromoaniline (10 g, 0.053 mol) was slurried in 6M HCl (100 ml). The mixture was heated to reflux and crotonaldehyde (14.9 g, 0.212 mol) was added dropwise over 1 hour. The resulting mixture was heated for an additional 90 minutes, then cooled down to room temperature and neutralized by careful addition of concentrated ammonia solution. The mixture was extracted with ethyl acetate and the organic layer was washed with water and brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by flash column chromatography, eluting with 15-10% ethyl acetate/petrol. The product containing fractions were combined and concentrated to ca 60 ml. The product was then isolated by filtration. The filter cake was washed with petrol and air dried to afford the title compound as a solid (5.96 g, 47% yield). 1H NMR (CDCl3, 400 MHz) 2.80 (3H, s), 7.38 (1H, d), 7.53 (1H, d), 7.76 (1H, s), 8.00 (1H, d); MS (ES+) 240/242.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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